cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound notable for its fluorinated and silylated structure. This compound has gained attention in the fields of medicinal chemistry and materials science due to its potential applications.
The compound is registered under the CAS Number 1217650-77-5 and is categorized as a stable isotope-labeled product, specifically containing carbon-13 and nitrogen-15 isotopes. The molecular formula is represented as with a molecular weight of 362.49 g/mol. It is produced in Canada and is available in a neat format .
This compound falls under several categories:
The synthesis of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic synthesis techniques.
The molecular structure can be represented using various chemical notations:
CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)[15N]2C=C(F)C(=O)[15NH][13C]2=O
InChI=1S/C14H23FN2O4SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)17-6-9(15)12(18)16-13(17)19/h6,10-11H,7-8H2,1-5H3,(H,16,18,19)/t10-,11+/m0/s1/i13+1,16+1,17+1
The compound's accurate mass is calculated as 365.111 g/mol, which reflects the isotopic labeling .
The compound can undergo various chemical reactions typical of pyrimidinediones and oxathiolanes:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit anti-cancer properties by interfering with DNA synthesis or repair mechanisms.
Relevant data suggest that its stability may vary based on environmental conditions and exposure to light or moisture .
cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-y] -2,4(1H,3H)-pyrimidinedione has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmaceutical development, highlighting its significance in ongoing research efforts.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: